2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
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Description
The compound "2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid" is a heterocyclic compound that features a pyrrolo[3,2-d]thiazole core structure with a bromine atom and a carboxylic acid functional group. This structure is of interest due to its potential biological activity and its utility as an intermediate in the synthesis of various pharmaceuticals and organic molecules.
Synthesis Analysis
The synthesis of related pyrrolo[2,1-b]thiazoles has been described through a process involving the treatment of substituted acetonitriles with mercaptoacetic acid, followed by N-alkylation and formylation to yield the desired compounds . Similarly, the synthesis of pyrrolo[1,2-c]thiazoles has been achieved from acyl-thiazolidine carboxylic acids via [3+2]-cycloaddition reactions . These methods suggest that the synthesis of "this compound" could potentially be accomplished through analogous strategies, possibly involving a halogenation step to introduce the bromine atom.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and, in some cases, X-ray crystallography . These studies provide insights into the bond lengths, angles, and overall geometry of the pyrrolo[3,2-d]thiazole ring system. The presence of substituents such as the bromine atom and the carboxylic acid group in "this compound" would influence the electronic distribution and potentially the reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of the pyrrolo[3,2-d]thiazole core can be inferred from studies on similar heterocyclic compounds. For instance, brominated pyrazole derivatives have been synthesized through nucleophilic substitution and cyclization reactions . The bromine atom in "this compound" could undergo similar nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
While specific data on "this compound" is not provided, the physical and chemical properties of heterocyclic compounds with bromine and carboxylic acid functional groups can be predicted. These compounds typically exhibit moderate to high polarity, which affects their solubility in organic solvents and water. The presence of the carboxylic acid group also implies that the compound can participate in hydrogen bonding and may exhibit acidic properties .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands and skin thoroughly after handling .
properties
IUPAC Name |
2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2S/c7-6-9-2-1-3(5(10)11)8-4(2)12-6/h1,8H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIVRHLPLTZAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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